molecular formula C14H18O2 B1600393 Methyl 4-cyclohexylbenzoate CAS No. 92863-34-8

Methyl 4-cyclohexylbenzoate

Cat. No. B1600393
CAS RN: 92863-34-8
M. Wt: 218.29 g/mol
InChI Key: KBYPGJLXPWNMCE-UHFFFAOYSA-N
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Description

“Methyl 4-cyclohexylbenzoate” is a chemical compound with the CAS number 92863-34-8 .


Physical And Chemical Properties Analysis

“Methyl 4-cyclohexylbenzoate” has a density of 1.0±0.1 g/cm3, a boiling point of 323.6±21.0 °C at 760 mmHg, and a flash point of 144.7±8.5 °C . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 4.72 .

Scientific Research Applications

Single Crystal and Theoretical Analysis

Research on Methyl 4-hydroxybenzoate, a common cosmetic, drug, and food preservative, explored its crystal structure, intermolecular interactions, and computational chemistry aspects. The study provided insights into the molecule's pharmaceutical activity through theoretical analysis, highlighting its extensive hydrogen bonding and molecular determinants (Abeer A. Sharfalddin et al., 2020).

Environmental Presence and Analysis

An investigation into the concentrations of various parabens, including methyl-, ethyl-, propyl-, butyl-, and benzyl parabens, in human milk, developed a sensitive method for measuring these compounds. The study highlights the widespread use of parabens and the need for assessing human exposure, demonstrating the method's effectiveness in detecting these compounds in complex biological matrices (X. Ye et al., 2008).

Agricultural Applications

Research on the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of Carbendazim and Tebuconazole in agriculture discussed the advantages of these carrier systems. The study indicates potential applications for similar methyl esters in delivering bioactive compounds efficiently and safely (E. Campos et al., 2015).

Antimicrobial and Stability Studies

A study on silver N-heterocyclic carbene complexes derived from methylated imidazolium salts, including their antimicrobial efficacy and stability, suggests the potential for similar compounds to serve as the basis for developing new antimicrobial agents (Khadijah Hindi et al., 2008).

Skin Absorption and Metabolism

Investigation into the hydrolysis of parabens by skin microsomes and cytosol from humans and minipigs, along with whole skin culture studies, provided insights into the metabolic fate of parabens upon dermal exposure. Such studies are crucial for understanding the safety and efficacy of cosmetic ingredients, including methyl esters (C. Jewell et al., 2007).

Safety and Hazards

“Methyl 4-cyclohexylbenzoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . Use personal protective equipment and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

methyl 4-cyclohexylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPGJLXPWNMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443421
Record name Methyl 4-cyclohexylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyclohexylbenzoate

CAS RN

92863-34-8
Record name Methyl 4-cyclohexylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (2.26 g, 16.4 mmol) was added to a solution of methyl-4-hydroxybenzoate (1.0 g, 6.6 mmol) and cyclohexyl bromide (1.62 ml, 13.1 mmol) in dimethylformamide (20 ml). The mixture was heated at 100° C. for 24 hours, cooled, filtered and concentrated in vacuo. Work up followed by flash chromatography over silica gel (hexane:ethyl acetate, 5:1) afforded methyl-4-cyclohexylbenzoate (169 mg). This was dissolved (162 mg, 0.69 mmol) in a mixture of 1,4-dioxane (10 ml) and water (5 ml) and lithium hydroxide monohydrate (32 mg, 0.76 mmol) added. The mixture was stirred at room temperature for 18 hours. A further quantity of lithium hydroxide was added (32 mg) and stirring continued for 4 hours. The mixture was added to ethyl acetate, washed with brine and concentrated to yield the title compound as a yellow solid (27 mg ).
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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